

Phenoxypropazine: A Technical Guide to a Hydrazine-Derived Monoamine Oxidase Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenoxypropazine, a monoamine oxidase inhibitor (MAOI) belonging to the hydrazine chemical class, was introduced as an antidepressant in 1961 under the trade name Drazine.[1] As a non-selective and irreversible inhibitor of monoamine oxidase (MAO), it effectively increases the synaptic availability of key neurotransmitters.[2][3] Despite its initial therapeutic use, phenoxypropazine was withdrawn from the market in 1966 due to concerns about hepatotoxicity.[1][4] This guide provides a comprehensive technical overview of phenoxypropazine, focusing on its core pharmacology, mechanism of action, and relevant chemical data, intended for an audience of researchers and drug development professionals.

Chemical and Physical Properties

Phenoxypropazine, with the IUPAC name (1-methyl-2-phenoxy-ethyl)hydrazine, is characterized by the molecular formula C9H14N2O and a molar mass of 166.224 g·mol-1.[1] [4] Its structure features a hydrazine moiety attached to a phenoxypropane backbone.



Property	Value	Source
IUPAC Name	(1-methyl-2-phenoxy- ethyl)hydrazine	[1]
Molecular Formula	C9H14N2O	[4]
Molar Mass	166.224 g·mol−1	[1]
CAS Number	3818-37-9	[1]
Synonyms	Drazine, Fenoxypropazine	[1][5]

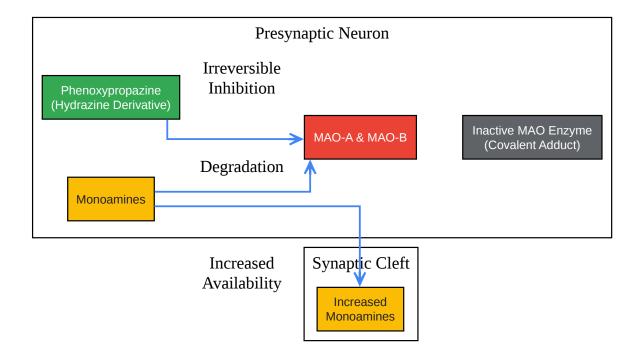
Mechanism of Action: Irreversible MAO Inhibition

Phenoxypropazine functions as a non-selective, irreversible inhibitor of both monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B).[1][2] MAO enzymes are critical for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the presynaptic neuron.[6]

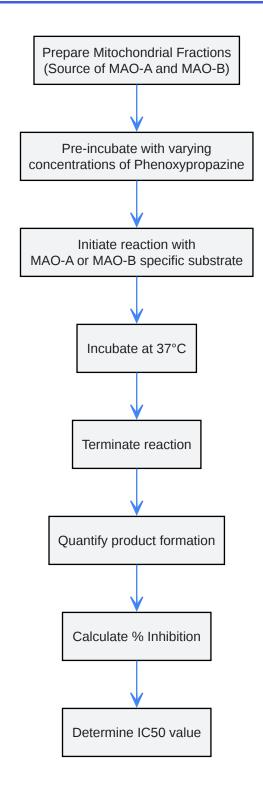
The hydrazine group in **phenoxypropazine** is key to its irreversible inhibitory action. It forms a covalent bond with the flavin adenine dinucleotide (FAD) cofactor of the MAO enzyme, leading to its inactivation.[3][6] This irreversible binding means that the restoration of MAO activity is dependent on the synthesis of new enzyme molecules, a process that can take a considerable amount of time.[3]

The inhibition of MAO-A and MAO-B leads to an accumulation of monoamine neurotransmitters in the synaptic cleft, enhancing neurotransmission. This is believed to be the primary mechanism behind its antidepressant effects.[3]









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